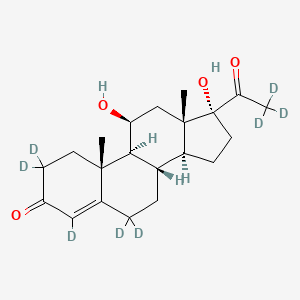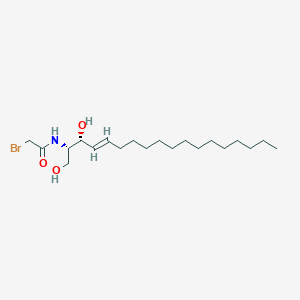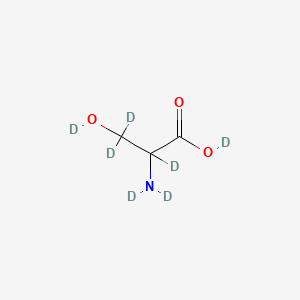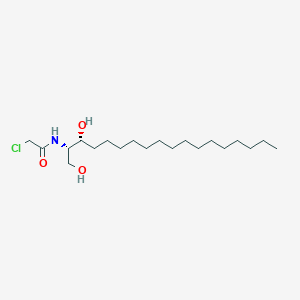
Sabrac
Overview
Description
Sabrac is a useful research compound. Its molecular formula is C20H40BrNO3 and its molecular weight is 422.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Sabrac suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sabrac including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sabrac as a Computing System
Sabrac Computer: Advanced Computing for Research
- The Sabrac Computer, developed in the 1960s, was a significant advancement in serial transistorized computing devices. It featured a 5000-word magnetic drum for main storage and a 224-word serial, ferrite core-store for immediate access, enhancing its operational speed and efficiency. This made Sabrac an influential tool in scientific computing and research during that era (Lehman, Eshed, & Netter, 1963).
Time-Sharing and Efficiency of Sabrac
- Sabrac was designed with time-sharing capabilities and a 224-word ferrite core store, enabling it to execute multiple orders simultaneously. This design demonstrated how time-sharing concepts could be integrated into low-cost computers, making Sabrac an important model in the development of efficient and cost-effective computing for scientific applications (Lehman, Netter, & Eshed, 1963).
Sabrac in Biomedical Applications
- Acid Ceramidase Visualization Using Sabrac Analogs
- Sabrac analogs were synthesized and utilized as potent irreversible inhibitors of Acid Ceramidase (AC), a critical enzyme in several cancers and Alzheimer's disease. These analogs enabled the detection and visualization of active AC in living cells, offering valuable tools for diagnostic and therapeutic research in diseases linked to altered AC activity (Ordóñez et al., 2019).
Sabrac in Laboratory Animal Research
Defining the Sabra Rat for Biomedical Research
- The Sabra rat, a laboratory animal strain, was defined through comprehensive physiological, developmental, hematological, and biochemical studies. This provided essential baseline data for the biomedical research community, underlining the Sabra rat's viability as a stable and economical model for scientific experiments (Lutsky, Aizer, & Mor, 1984).
Comparative Analysis of Sabra Mice in Neuroscience
- A study on Sabra mice, along with other strains, revealed that despite being larger and heavier, Sabra mice's behavioral and biomolecular features were within the range of other tested animals. This indicated that Sabra mice are suitable for neuroscience research, offering valuable insights into their characteristics and validity for experimental use (Nesher et al., 2011).
properties
IUPAC Name |
2-bromo-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40BrNO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(24)18(17-23)22-20(25)16-21/h18-19,23-24H,2-17H2,1H3,(H,22,25)/t18-,19+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLZSKTVZMRRCY-RBUKOAKNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)CBr)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CBr)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sabrac | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B8236218.png)
![5,6,7,8-Tetrahydro-1,2,3,13-tetramethoxy-6,7-dimethylbenzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-5-ol](/img/structure/B8236236.png)

![methyl 6-[3-ethenyl-4-[(Z)-3-[3-ethenyl-5-[[4-methoxycarbonyl-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-6-yl]oxycarbonyl]-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B8236248.png)

![(2R)-3-tert-butyl-2-[(2R)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole](/img/structure/B8236259.png)

![(1S,9S)-11-[2-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B8236263.png)





